molecular formula C10H11N3OS B7876303 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine

5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine

Cat. No.: B7876303
M. Wt: 221.28 g/mol
InChI Key: QURQXMJWROEUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropyl carboxylic acid derivative with hydrazine to form the corresponding hydrazide This intermediate is then cyclized with an appropriate nitrile oxide to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted thienylamine derivatives.

Scientific Research Applications

5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-ylamine is unique due to the presence of both the oxadiazole and thienylamine moieties, which can confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-7(11)4-8(15-5)9-12-10(14-13-9)6-2-3-6/h4,6H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQXMJWROEUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=NOC(=N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.